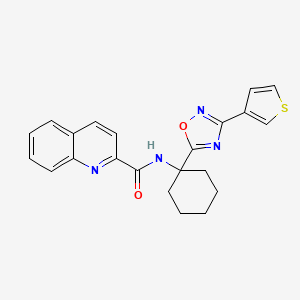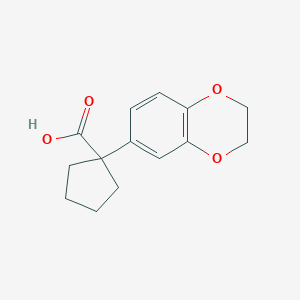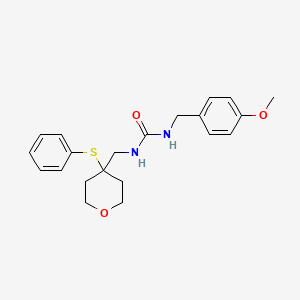
N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as CFT or Ro 41-3696, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
CFT acts as a competitive inhibitor of the DAT, which is responsible for the reuptake of dopamine into presynaptic neurons. By blocking the reuptake of dopamine, CFT increases the extracellular concentration of dopamine, leading to an increase in dopaminergic neurotransmission. This mechanism of action is similar to that of other drugs used to treat neurological disorders such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
CFT has been shown to exhibit various biochemical and physiological effects. In addition to its effects on dopamine neurotransmission, CFT has also been shown to inhibit the uptake of norepinephrine and serotonin, two other neurotransmitters involved in the regulation of mood and behavior. CFT has also been shown to increase locomotor activity in animal models, suggesting a potential role in the treatment of disorders such as ADHD.
実験室実験の利点と制限
CFT has several advantages for use in laboratory experiments. It is a highly selective ligand for the DAT, which allows for accurate visualization of DAT distribution in the brain. CFT is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, CFT also has some limitations. Its short half-life and rapid metabolism make it unsuitable for use as a therapeutic agent. Additionally, its use in PET imaging studies is limited by the availability of PET scanners and the need for specialized training in PET imaging techniques.
将来の方向性
There are several future directions for research on CFT. One area of interest is the development of new radioligands for PET imaging studies. Researchers are also exploring the potential use of CFT as a therapeutic agent for neurological disorders such as Parkinson's disease and ADHD. Additionally, the biochemical and physiological effects of CFT on other neurotransmitters such as norepinephrine and serotonin are still not fully understood, and further research is needed to elucidate these effects.
合成法
The synthesis of CFT involves the reaction of 4-chloroaniline, 3-fluorobenzonitrile, and 5-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain pure CFT.
科学的研究の応用
CFT has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a high affinity for the dopamine transporter (DAT) and has been used as a radioligand in positron emission tomography (PET) imaging studies to visualize DAT distribution in the brain. CFT has also been studied for its potential use as a therapeutic agent for various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-7-5-11(17)6-8-13)20-21-22(10)14-4-2-3-12(18)9-14/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQHNMXVVMFPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

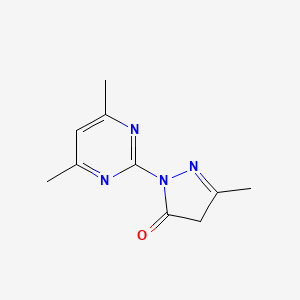
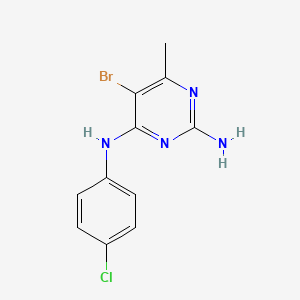

![(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2428668.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428670.png)
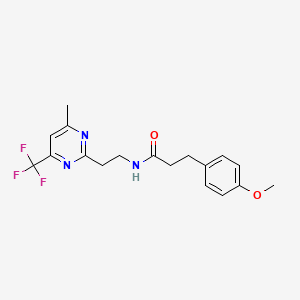
![3-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B2428675.png)
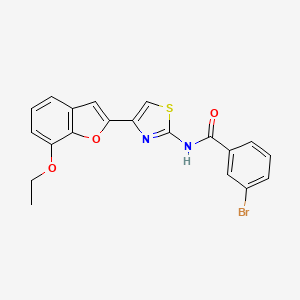
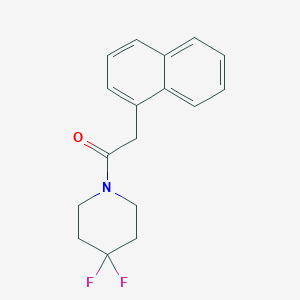
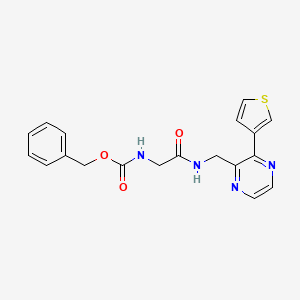
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2428680.png)
